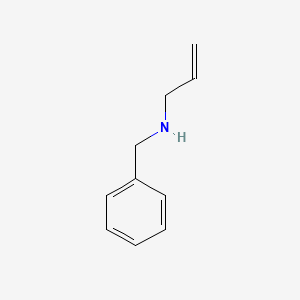

N-Allylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUCQDQRNUUMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334565 | |

| Record name | N-Allylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-22-6 | |

| Record name | N-Allylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Allylbenzylamine from Benzylamine and Allyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-allylbenzylamine, a valuable secondary amine intermediate in organic synthesis and drug discovery. The document details the core chemical transformation involving the N-alkylation of benzylamine with allyl bromide, focusing on reaction optimization, experimental protocols, and strategies to control selectivity.

Introduction

This compound serves as a versatile building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The introduction of both an allyl and a benzyl group onto a nitrogen atom provides multiple reactive sites for further functionalization. The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between benzylamine and allyl bromide. However, a significant challenge in this synthesis is controlling the degree of alkylation to selectively obtain the desired secondary amine and minimize the formation of the tertiary amine, N,N-diallylbenzylamine. This guide explores various methodologies to achieve high yields and selectivity for the target compound.

Reaction Mechanism and Optimization

The fundamental reaction proceeds via a nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbon of allyl bromide, following an SN2 pathway. The presence of a base is crucial to neutralize the hydrobromic acid byproduct and to deprotonate the resulting secondary amine, which can then undergo a second alkylation.

Controlling Selectivity

The primary challenge in the synthesis of this compound is preventing the second alkylation to form N,N-diallylbenzylamine. The product, this compound, is also a nucleophile and can compete with the starting benzylamine for the allyl bromide. Several strategies can be employed to favor mono-alkylation:

-

Stoichiometry: Using an excess of benzylamine relative to allyl bromide can statistically favor the mono-alkylation product.

-

Choice of Base: The nature and strength of the base can influence the selectivity. Weaker bases may not efficiently deprotonate the secondary amine, thus slowing down the second alkylation. Stronger, non-nucleophilic bases are often employed to drive the initial reaction. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-N-alkylation.[1]

-

Reaction Conditions: Lower temperatures and shorter reaction times can help to minimize the extent of the second alkylation. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) is essential.

The following diagram illustrates the reaction pathway and the competing side reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various reported syntheses of this compound and related N-alkylations, providing a comparative overview of different reaction conditions.

Table 1: Optimization of Base for N-Alkylation [1][2]

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of N,N-Diallylbenzylamine (%) |

| 1 | Cs₂CO₃ | DMF | 25 | 24 | High Selectivity | Low |

| 2 | K₂CO₃ | DMF | 25 | 24 | Moderate | Moderate |

| 3 | NaHCO₃ | Aqueous | 80 | 1 | Good | Significant |

| 4 | Triethylamine | DMF | 20-25 | 9 | 76 | 9 |

| 5 | DIPEA | DMF | 20-25 | 8 | 77 | 8 |

| 6 | DMAP | DMF | 20-25 | 8 | 79 | 4 |

Table 2: Influence of Solvent on N-Alkylation [3]

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Observations |

| 1 | DMF | Triethylamine | 20-25 | - | Good progress, potential for formylation side reaction |

| 2 | DMSO | Triethylamine | 20-25 | - | Good selectivity, but yield loss during workup |

| 3 | Acetonitrile | Triethylamine | - | - | Unsatisfactory reaction |

| 4 | Toluene | Triethylamine | - | - | Unsatisfactory reaction |

| 5 | Ethanol | Triethylamine | - | - | Very slow reaction |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. The first protocol is a general method optimized for high selectivity, while the second provides an alternative approach in an aqueous medium.

Protocol 1: Cesium Carbonate Mediated Synthesis in DMF for High Selectivity

This protocol is adapted from methodologies that have demonstrated high chemoselectivity for mono-N-alkylation.[1]

Materials:

-

Benzylamine

-

Allyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of benzylamine (2.0 equivalents) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add allyl bromide (1.0 equivalent) dropwise to the reaction mixture over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

The following diagram outlines the general workflow for this experimental protocol.

Protocol 2: Aqueous-Mediated Synthesis

This protocol provides an alternative, more environmentally benign approach using water as the solvent.[4]

Materials:

-

Benzylamine

-

Allyl bromide

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine benzylamine (1.0 equivalent) and sodium bicarbonate (3.0 equivalents) in water.

-

Heat the mixture to 80 °C.

-

Add allyl bromide (3.0 equivalents) to the reaction mixture and continue heating for the appropriate time, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound [5][6][7][8]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 5.85-6.00 (m, 1H, -CH=CH₂), 5.10-5.25 (m, 2H, -CH=CH₂), 3.80 (s, 2H, Ph-CH₂-), 3.25 (d, 2H, -N-CH₂-CH=), 1.70 (br s, 1H, -NH-) |

| ¹³C NMR (CDCl₃) | δ 140.0, 136.0, 128.4, 128.1, 126.9, 116.5, 53.5, 51.9 |

| IR (neat) | ν (cm⁻¹) 3310 (N-H), 3070, 3030, 1640 (C=C), 1490, 1450, 990, 915 |

| MS (EI) | m/z (%) 147 (M⁺), 146, 106, 91 (100), 77, 65 |

Logical Flow for Reaction Optimization

To achieve the optimal synthesis of this compound, a systematic approach to optimizing reaction parameters is recommended. The following diagram illustrates a logical workflow for this process.

Conclusion

The synthesis of this compound from benzylamine and allyl bromide is a well-established yet nuanced reaction. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is paramount to achieving high yields and, more importantly, high selectivity for the desired mono-alkylation product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and optimize the production of this valuable chemical intermediate for applications in drug development and other areas of chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C10H13N | CID 521150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

physical and chemical properties of N-Allylbenzylamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylbenzylamine, a secondary amine with the molecular formula C₁₀H₁₃N, is a versatile chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known and potential chemical reactivity and biological activities. All quantitative data is presented in clear, tabular formats for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its core physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 208 °C (at 760 mmHg) | [2] |

| Melting Point | Not available (liquid at room temp.) | - |

| Density | 0.924 g/cm³ | [3] |

| Refractive Index | 1.519 | [3] |

Spectral Data

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | Spectra available | [4] |

| Infrared (IR) | Spectra available | [5] |

| Mass Spectrometry (MS) | Spectra available | [4] |

| Raman | Spectra available | [4] |

Solubility

| Solvent | Qualitative Solubility | Source(s) |

| Water | Insoluble | [6] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | - |

| Acetone | Soluble | [6] |

| Diethyl Ether | Soluble | - |

| Chloroform | Soluble | [6] |

| Dichloromethane | Soluble | - |

| Toluene | Soluble | - |

| Hexane | Soluble | - |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution reaction between benzylamine and an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct. A representative experimental protocol is detailed below.

Reaction Scheme:

Materials:

-

Benzylamine

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 equivalent) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.2 equivalents) to the solution.

-

Slowly add allyl bromide (1.1 equivalents) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Apparatus:

-

A standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.

Procedure:

-

Ensure all glassware is dry and free of cracks.[7]

-

Place the crude this compound and a magnetic stir bar into the distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to prevent leaks.[7]

-

Begin stirring and apply vacuum to the system.[7]

-

Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point at the recorded pressure. The boiling point of this compound is 208 °C at atmospheric pressure (760 mmHg)[2]; this will be significantly lower under vacuum.

-

Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

Chemical Reactivity and Stability

As a secondary amine, this compound exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Reactivity

-

Alkylation and Acylation: The nitrogen atom can be further alkylated or acylated.

-

Reaction with Acids: It readily reacts with acids to form the corresponding ammonium salts.

-

Oxidation: The benzylic position is susceptible to oxidation.

-

Addition to the Allyl Group: The double bond of the allyl group can undergo various addition reactions.

Stability

-

Thermal Stability: Benzylamines, in general, undergo thermal decomposition at high temperatures (above 650 °C), primarily through the cleavage of the C-N bond.[2]

-

pH Stability: The stability of amines in aqueous solution is pH-dependent. In acidic conditions, the protonated form is prevalent, which can influence its reactivity and degradation pathways.[8]

-

Photostability: Amines can undergo photodegradation, especially in the presence of photosensitizers.[7] The degradation pathways can involve oxidation and are influenced by environmental factors.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, its structural motifs suggest potential interactions with biological targets.

-

Monoamine Oxidase (MAO) Inhibition: Benzylamine is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine.[9][10] N-substituted benzylamines have been explored as MAO inhibitors.[] Further investigation is required to determine if this compound exhibits inhibitory activity against MAO-A or MAO-B.

-

Dopamine and Adrenergic Receptor Activity: The phenylethylamine scaffold, which is a component of this compound, is a common feature in ligands for dopamine and adrenergic receptors.[4][12] The nature of the N-substituent can significantly influence receptor affinity and selectivity.[5] The N-allyl group in this compound could modulate its interaction with these receptors.

Safety and Handling

This compound is classified as a corrosive substance.[1]

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a chemical compound with well-defined physical properties and predictable chemical reactivity based on its secondary amine structure. This guide has provided a consolidated resource of its known characteristics and detailed experimental procedures for its synthesis and purification. While its biological activity is not yet extensively studied, its structural similarity to known bioactive molecules suggests that it may be a valuable scaffold for the development of new therapeutic agents, particularly in the area of neuroscience. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.

References

- 1. This compound | C10H13N | CID 521150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Qualification testing of three advanced amines for secondary-system pH control in once-through steam generator plants. Final report (Technical Report) | OSTI.GOV [osti.gov]

- 4. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugfuture.com [drugfuture.com]

- 7. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH stability profile | PPTX [slideshare.net]

- 9. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

N-Allylbenzylamine (CAS: 4383-22-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylbenzylamine is a secondary amine that holds significance as a versatile intermediate in organic synthesis and possesses potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectroscopic properties, a detailed synthesis protocol, and an exploration of its biological activity, with a focus on its role as a potential antifungal agent. Safety and handling information are also included to ensure its proper use in a laboratory setting. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol and ether, with limited solubility in water.

| Property | Value | Reference |

| CAS Number | 4383-22-6 | [1] |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Density | 0.924 g/cm³ | |

| Boiling Point | 208 - 217.7 °C at 760 mmHg | |

| Flash Point | 92 °C | |

| Refractive Index | 1.519 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, allylic, and benzylic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.80 - 5.95 | Multiplet | 1H | Allylic CH |

| ~ 5.10 - 5.25 | Multiplet | 2H | Allylic CH₂ (terminal) |

| ~ 3.75 | Singlet | 2H | Benzylic CH₂ |

| ~ 3.20 | Doublet | 2H | Allylic CH₂ (adjacent to N) |

| ~ 1.50 | Broad Singlet | 1H | Amine NH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Aromatic C (quaternary) |

| ~ 136 | Allylic CH |

| ~ 128.5 | Aromatic CH |

| ~ 128.0 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 116.5 | Allylic CH₂ (terminal) |

| ~ 53.0 | Benzylic CH₂ |

| ~ 51.5 | Allylic CH₂ (adjacent to N) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3500 | Weak-Medium | N-H stretch (secondary amine) |

| ~ 3020 - 3080 | Medium | =C-H stretch (aromatic and vinyl) |

| ~ 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~ 1640 | Weak | C=C stretch (alkene) |

| ~ 1450 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1020 - 1250 | Medium | C-N stretch |

| ~ 690 - 770 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[3][4]

| m/z | Interpretation |

| 147 | Molecular ion [M]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion), a common fragment for benzyl compounds |

| 56 | [C₃H₅NH]⁺ fragment from cleavage of the benzyl-nitrogen bond |

| 41 | [C₃H₅]⁺ (allyl cation) |

Synthesis of this compound

This compound can be synthesized via the nucleophilic substitution of benzylamine with an allyl halide, such as allyl bromide.

Experimental Protocol: N-Alkylation of Benzylamine

This protocol is a general procedure for the N-alkylation of an amine.[5][6]

Materials:

-

Benzylamine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

-

Anhydrous acetonitrile (or other suitable polar aprotic solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 equivalent) and anhydrous acetonitrile.

-

Add potassium carbonate (1.5 - 2.0 equivalents) to the solution.

-

Slowly add allyl bromide (1.1 equivalents) to the stirring suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Biological Activity and Drug Development Potential

This compound belongs to the allylamine class of compounds, which are known for their antifungal properties.[7] The primary mechanism of action for allylamine antifungals is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

However, some studies on related N-aryl-N-benzylamines have indicated that the absence of the allyl group can enhance antifungal activity, suggesting a complex structure-activity relationship.[1][9] Further investigation into the specific activity of this compound is warranted to fully elucidate its potential as an antifungal agent.

The benzylamine moiety is a common scaffold in many FDA-approved drugs, highlighting its importance in medicinal chemistry. The versatile nature of this compound, with its reactive allyl group, makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Signaling Pathway: Fungal Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a critical target for antifungal drug development. This compound is hypothesized to inhibit squalene epoxidase within this pathway.

Caption: Proposed inhibition of squalene epoxidase by this compound in the fungal ergosterol biosynthesis pathway.

Experimental Protocols for Biological Evaluation

Squalene Epoxidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against squalene epoxidase.[10][11]

Materials:

-

Microsomal fraction from a fungal source (e.g., Candida albicans)

-

[³H]-Squalene (radiolabeled substrate)

-

NADPH

-

FAD

-

Bovine Serum Albumin (BSA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

Scintillation cocktail

-

Methanolic potassium hydroxide (for quenching the reaction)

-

Hexane (for extraction)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, FAD, and BSA.

-

Add the fungal microsomal protein to the reaction mixture.

-

Add the test compound at various concentrations (and a vehicle control).

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding [³H]-squalene.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding methanolic potassium hydroxide.

-

Extract the lipids with hexane.

-

Quantify the amount of radiolabeled squalene epoxide formed using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for the squalene epoxidase inhibition assay.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[12] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this compound.

References

- 1. This compound | C10H13N | CID 521150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

N-Allylbenzylamine (N-benzylprop-2-en-1-amine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylbenzylamine, systematically named N-benzylprop-2-en-1-amine, is a chemical compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring both a benzyl group and a reactive allyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential biological significance, drawing upon available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | N-benzylprop-2-en-1-amine | [1] |

| Synonyms | This compound, N-Benzylallylamine | [1][2] |

| CAS Number | 4383-22-6 | [1] |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1][3] |

| Boiling Point | 217.7 °C at 760 mmHg | [3] |

| Density | 0.924 g/cm³ | [3] |

| Refractive Index | 1.519 | [3] |

| Flash Point | 92 °C | [3] |

Synthesis of this compound

This compound can be synthesized through various standard organic chemistry reactions. A common and straightforward method is the N-alkylation of benzylamine with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: N-alkylation of Benzylamine

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Benzylamine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

-

Acetonitrile (anhydrous)

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Standard glassware for extraction and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equivalent).

-

Dissolve the benzylamine in anhydrous acetonitrile to a concentration of approximately 0.5 M.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

While stirring, add allyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow

References

N-Allylbenzylamine molecular weight and formula C10H13N.

In-depth Technical Guide on N-Allylbenzylamine (C10H13N)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a secondary amine with the chemical formula C10H13N. The document details its physicochemical properties, potential mechanism of action as an antifungal agent, and established protocols for its synthesis.

Core Physicochemical and Spectroscopic Data

This compound, also known as N-benzylprop-2-en-1-amine, is a compound with a molecular weight of 147.22 g/mol .[1][2] Its chemical structure consists of a benzyl group and an allyl group attached to a secondary amine.

| Property | Value | Source |

| Molecular Formula | C10H13N | PubChem[2] |

| Molecular Weight | 147.22 g/mol | LabSolutions[1], PubChem[2] |

| CAS Number | 4383-22-6 | LabSolutions[1] |

| Boiling Point | 217.7°C at 760 mmHg | Guidechem |

| Density | 0.924 g/cm³ | Guidechem |

| Flash Point | 92°C | Guidechem |

| Refractive Index | 1.519 | Guidechem |

Potential Mechanism of Action: Antifungal Activity

While specific studies on this compound are limited, its structural classification as a benzylamine suggests a likely mechanism of action as an antifungal agent through the inhibition of squalene epoxidase. This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi.

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity. The allylamine and benzylamine classes of antifungals act by non-competitively inhibiting squalene epoxidase. This inhibition disrupts the conversion of squalene to 2,3-oxidosqualene, a key step in the formation of lanosterol, the precursor to ergosterol. The consequences of this enzymatic blockage are twofold: a depletion of ergosterol, which compromises the fungal cell membrane, and a toxic accumulation of intracellular squalene. Both factors contribute to fungal cell death.

Experimental Protocols for Synthesis

There are two primary and reliable methods for the synthesis of this compound: N-alkylation of benzylamine with an allyl halide and reductive amination of benzaldehyde with allylamine.

Protocol 1: Synthesis via N-Alkylation

This method involves the direct alkylation of benzylamine with allyl bromide in the presence of a base.

Materials:

-

Benzylamine

-

Allyl bromide

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1 equivalent).

-

Addition of Reagents: Add water to the flask, followed by sodium bicarbonate (3 equivalents).

-

Heating: Heat the mixture to 80°C with vigorous stirring.

-

Addition of Alkylating Agent: Slowly add allyl bromide (3 equivalents) to the reaction mixture.

-

Reaction: Maintain the reaction at 80°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis via Reductive Amination

This one-pot procedure involves the formation of an imine from benzaldehyde and allylamine, followed by in-situ reduction.

Materials:

-

Benzaldehyde

-

Allylamine

-

Methanol

-

Acetic acid (glacial)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Ethyl acetate

-

Saturated aqueous potassium carbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Imine Formation: To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (1 equivalent) and allylamine (1.1 equivalents).

-

Solvent and Catalyst: Add methanol to dissolve the reactants. To accelerate imine formation, add a few drops of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents), in portions, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Take up the residue in ethyl acetate and wash with a saturated solution of potassium carbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography if necessary.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Allylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Allylbenzylamine. This document summarizes expected spectral data, outlines detailed experimental protocols for spectral acquisition, and presents logical relationships through diagrams to aid in the structural elucidation and characterization of this compound.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as N-benzylprop-2-en-1-amine, is a secondary amine containing both a benzyl and an allyl group. Its chemical structure presents distinct features that are readily identifiable through NMR spectroscopy. The aromatic protons of the benzyl group, the vinylic protons of the allyl group, and the methylene protons adjacent to the nitrogen atom all resonate in characteristic regions of the ¹H NMR spectrum. Similarly, the unique carbon environments are distinguishable in the ¹³C NMR spectrum. Accurate interpretation of these spectra is crucial for confirming the identity and purity of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (ortho-aromatic) | 7.25-7.40 | m | - |

| H-3', H-4', H-5' (meta, para-aromatic) | 7.15-7.30 | m | - |

| H-2 (vinylic) | 5.85-6.00 | ddt | J ≈ 17.2, 10.2, 6.5 |

| H-3a (vinylic, trans) | 5.15-5.25 | dq | J ≈ 17.2, 1.5 |

| H-3b (vinylic, cis) | 5.05-5.15 | dq | J ≈ 10.2, 1.5 |

| H-1' (benzylic) | 3.75-3.85 | s | - |

| H-1 (allylic) | 3.25-3.35 | dt | J ≈ 6.5, 1.5 |

| NH | 1.50-2.50 | br s | - |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR data, a complete experimental ¹³C NMR peak list for this compound is not widely published. The following table presents the predicted chemical shifts for each carbon atom, based on typical values for similar chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (quaternary aromatic) | 139.0-141.0 |

| C-2 (vinylic) | 134.0-136.0 |

| C-2', C-6' (ortho-aromatic) | 128.0-129.0 |

| C-3', C-5' (meta-aromatic) | 127.5-128.5 |

| C-4' (para-aromatic) | 126.5-127.5 |

| C-3 (vinylic) | 116.0-118.0 |

| C-1' (benzylic) | 52.0-54.0 |

| C-1 (allylic) | 51.0-53.0 |

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity : Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection : Use a deuterated solvent appropriate for NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).

-

Sample Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Program : A standard one-pulse sequence.

-

Acquisition Parameters :

-

Spectral Width : ~16 ppm

-

Acquisition Time : ~3-4 seconds

-

Relaxation Delay : 2-5 seconds

-

Number of Scans : 8-16

-

Temperature : 298 K

-

¹³C NMR Data Acquisition

-

Spectrometer : A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program : A standard proton-decoupled pulse sequence.

-

Acquisition Parameters :

-

Spectral Width : ~220 ppm

-

Acquisition Time : ~1-2 seconds

-

Relaxation Delay : 2-5 seconds

-

Number of Scans : ≥ 1024 (to achieve adequate signal-to-noise)

-

Temperature : 298 K

-

Data Processing

-

Fourier Transform : Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction.

-

Referencing : Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration : Identify and list all peaks. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for NMR analysis.

Caption: Molecular structure of this compound with key functional groups highlighted.

Caption: General experimental workflow for NMR analysis.

A Technical Guide to the FT-IR and Mass Spectrometry of N-Allylbenzylamine

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for N-Allylbenzylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectral data, detailed experimental protocols for obtaining this data, and visual representations of the analytical workflows and molecular fragmentation pathways.

Introduction to this compound

This compound is a secondary amine with the chemical formula C₁₀H₁₃N.[1] Its structure consists of a benzyl group and an allyl group attached to a nitrogen atom. Understanding its spectral properties is crucial for its identification and characterization in various chemical and pharmaceutical applications.

Chemical Structure:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its secondary amine and aromatic functionalities.

The primary vibrational modes for this compound are summarized in the table below. These are based on typical values for secondary amines and aromatic compounds.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3500 | Weak-Medium | N-H Stretch | Secondary Amine |

| 3000 - 3100 | Medium | =C-H Stretch (Aromatic & Alkenyl) | Benzene Ring & Alkene |

| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) | CH₂ groups |

| 1640 - 1680 | Weak-Medium | C=C Stretch | Alkene |

| 1450 - 1600 | Medium | C=C Stretch (in-ring) | Benzene Ring |

| 1020 - 1250 | Medium | C-N Stretch | Aliphatic Amine |

| 690 - 900 | Strong | C-H Bending (out-of-plane) | Benzene Ring |

The following is a general protocol for obtaining an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.[4]

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal are clean and dry.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

The molecular weight of this compound is 147.22 g/mol .[1] As a compound with a single nitrogen atom, it follows the nitrogen rule, exhibiting an odd nominal molecular mass.[3][5] The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8]

| m/z (mass/charge) | Proposed Fragment Ion | Formula | Notes |

| 147 | [C₁₀H₁₃N]⁺˙ | C₁₀H₁₃N | Molecular Ion (M⁺˙) |

| 146 | [C₁₀H₁₂N]⁺ | C₁₀H₁₂N | Loss of a hydrogen atom (M-1) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, characteristic of benzyl groups |

| 56 | [C₃H₄N]⁺ | C₃H₄N | Result of alpha-cleavage (loss of benzyl radical) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.[9]

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺˙).

-

Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

Caption: General workflow for GC-MS analysis.

Caption: Mass spectrometry fragmentation of this compound.

References

- 1. This compound | C10H13N | CID 521150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of N-Allylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-Allylbenzylamine and its Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₃N, is a secondary amine containing both an allyl group and a benzyl group attached to the nitrogen atom.[1][2][3][4] Its structure imparts a combination of polar and non-polar characteristics, which dictates its solubility in different organic solvents.

Key Physicochemical Properties:

The presence of the benzyl group provides a significant non-polar, aromatic character, while the nitrogen atom of the secondary amine introduces polarity and the capacity for hydrogen bonding.[6] This dual nature suggests that this compound will exhibit a range of solubilities in various organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound. Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents is presented below.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant non-polar character contributed by the benzyl and allyl groups, this compound is expected to be highly soluble or miscible in non-polar solvents.[7]

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. This compound is predicted to be readily soluble in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen atom in this compound can act as a hydrogen bond acceptor. Therefore, it is expected to be soluble in polar protic solvents like alcohols.[3]

-

Water: The molecule's overall hydrophobic character, due to the two hydrocarbon substituents on the nitrogen, likely limits its solubility in water. Low molecular weight amines can be water-soluble; however, with ten carbon atoms, this compound's solubility in water is expected to be low.[8]

For quantitative and reliable data, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][4][5][9] This section provides a detailed protocol for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved this compound is necessary to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]

-

-

Phase Separation:

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining undissolved micro-droplets.[7]

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification

The concentration of this compound in the diluted aliquot can be determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

-

Using HPLC-UV:

-

Develop an appropriate HPLC method for the separation and quantification of this compound.[10][11]

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.[10]

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[12][13]

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.[12]

-

Calculation of Solubility

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Hexane | Non-Polar | Data to be determined | Data to be determined | HPLC-UV |

| Toluene | Non-Polar | Data to be determined | Data to be determined | HPLC-UV |

| Dichloromethane | Polar Aprotic | Data to be determined | Data to be determined | HPLC-UV |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | HPLC-UV |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | HPLC-UV |

| Methanol | Polar Protic | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | HPLC-UV |

| Water | Polar Protic | Data to be determined | Data to be determined | HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not extensively documented in publicly available literature, this technical guide provides a robust framework for its determination. The predicted high solubility in non-polar and polar aprotic solvents, along with good solubility in polar protic solvents, is based on its chemical structure. For researchers and professionals in drug development and chemical synthesis, the experimental protocol detailed herein offers a reliable method for generating the precise solubility data required for process optimization, formulation development, and regulatory compliance.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Miscibility - Wikipedia [en.wikipedia.org]

- 4. bioassaysys.com [bioassaysys.com]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. scribd.com [scribd.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

N-Allylbenzylamine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Allylbenzylamine. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and longevity of this compound in a laboratory setting. This document outlines the key physicochemical properties, potential degradation pathways, recommended storage and handling procedures, and a detailed experimental protocol for stability assessment.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 208 °C (lit.) | [2] |

| Density | 0.924 g/cm³ | [2] |

| Flash Point | 92 °C | [2] |

| Solubility | Information not readily available. General knowledge suggests solubility in organic solvents. | |

| CAS Number | 4383-22-6 | [1][2] |

Stability and Potential Degradation Pathways

This compound, as a secondary amine containing both a benzyl and an allyl group, is susceptible to degradation through several pathways, primarily oxidation. Understanding these pathways is critical for preventing degradation and ensuring the compound's stability.

Key Degradation Pathways:

-

Oxidation: The primary degradation pathway for this compound is likely oxidation. The nitrogen atom in the secondary amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat. The benzylic position is also prone to oxidation.

-

Photocatalytic Oxidation: Studies on secondary benzylamines have shown that they can undergo photocatalytic oxidation in the presence of photosensitizers and light to form the corresponding imines.[3][4][5][6][7] This reaction involves the generation of reactive oxygen species such as singlet oxygen and superoxide radical anions.[4]

-

A logical diagram illustrating the factors influencing this compound stability is provided below.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following recommendations are based on information from safety data sheets and general best practices for handling air-sensitive and potentially reactive chemicals.

Storage Recommendations:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place.[9] | To minimize thermal degradation and reduce vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |

| Light | Protect from light. Store in an amber or opaque container. | To prevent light-induced degradation, such as photo-oxidation. |

| Container | Keep container tightly closed. | To prevent exposure to air and moisture. |

| Incompatible Materials | Store away from strong oxidizing agents and acids. | To prevent potentially vigorous and hazardous reactions. |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. This compound is classified as causing severe skin burns and eye damage.[1]

-

Take precautions against static discharge, as vapors may form explosive mixtures with air.

-

Keep away from heat, sparks, and open flames.[9]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[9][10][11][12][13] The following is a detailed protocol for conducting a forced degradation study on this compound.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Volumetric flasks

-

Pipettes

-

HPLC vials

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

Experimental Workflow:

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60 °C for specified time points. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for specified time points. At each time point, withdraw an aliquot and dilute for analysis.

-

Thermal Degradation: Place a sample of the this compound stock solution in a tightly sealed vial in an oven at a high temperature (e.g., 80 °C) for specified time points. Also, expose the neat compound to the same conditions.

-

Photolytic Degradation: Expose a sample of the this compound stock solution and the neat compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

-

The HPLC method should be capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Detection can be performed using a UV detector at a wavelength where this compound and its potential degradation products absorb, or preferably with a mass spectrometer for identification of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound in each stress condition. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed without complete degradation of the parent compound.[9][10]

-

Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

-

Perform a mass balance analysis to account for the initial amount of the drug substance and its degradation products.[11][12]

-

Conclusion

The stability of this compound is a critical factor for its effective use in research and development. This technical guide has outlined the key physicochemical properties, potential degradation pathways, and recommended storage and handling procedures. The primary mode of degradation is likely oxidation, which can be mitigated by storing the compound under an inert atmosphere, protected from light, and at a cool temperature. The provided forced degradation study protocol offers a systematic approach to investigating the stability of this compound and identifying its potential degradation products, which is essential for the development of stable formulations and robust analytical methods. By adhering to these guidelines, researchers can ensure the quality and integrity of this compound throughout its lifecycle in the laboratory.

References

- 1. This compound | C10H13N | CID 521150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4383-22-6 [chemicalbook.com]

- 3. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines [organic-chemistry.org]

- 4. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of Benzylamines Using C70 as a Photocatalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. sgs.com [sgs.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. ijrpp.com [ijrpp.com]

N-Allylbenzylamine: A Comprehensive Guide to Hazards and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

N-Allylbenzylamine is a chemical compound utilized in various research and synthetic applications. Due to its reactive nature, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth overview of the hazards associated with this compound and details the necessary safety precautions for its handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are associated with its corrosivity, toxicity, and combustibility.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is categorized as follows:

-

Skin Corrosion/Irritation: Category 1B/1C, causing severe skin burns and eye damage[1][2].

-

Acute Toxicity (Oral): Category 4, harmful if swallowed.

-

Acute Toxicity (Dermal): Category 4, harmful in contact with skin.

-

Flammable Liquids: Category 4, combustible liquid.

-

Hazardous to the Aquatic Environment: Harmful to aquatic life.

Exposure can cause severe damage to the mucous membranes, upper respiratory tract, eyes, and skin. Symptoms of overexposure may include a cough, shortness of breath, headache, and nausea.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing safe experimental and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [1][3][4] |

| Molecular Weight | 147.22 g/mol | [1][3][4] |

| Appearance | Clear, colorless to light orange/yellow liquid | [5] |

| Boiling Point | 208 °C - 217.7 °C at 760 mmHg | [3][4][5] |

| Density | 0.924 g/cm³ | [3][4] |

| Flash Point | 92 °C | [3][4] |

| pKa | 8.89 ± 0.20 (Predicted) | [5] |

| LogP | 2.35 (Predicted) | [3] |

| Refractive Index | 1.519 - 1.525 | [3][5] |

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is critical when working with this compound. The following sections outline the necessary precautions.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[6][7]. Eyewash stations and safety showers must be readily accessible in the immediate work area[7].

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Wear tight-sealing safety goggles and a face shield[6]. | To protect against splashes which can cause severe eye damage[6]. |

| Hand Protection | Wear impervious, chemically resistant gloves (e.g., nitrile rubber). Glove integrity should be checked before and during use. | To prevent skin contact, which can cause burns and is harmful[6]. |

| Skin/Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities, chemical-resistant aprons or suits may be necessary[6]. | To prevent accidental skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if vapors/aerosols are generated[6]. | To avoid irritation of the respiratory tract[8]. |

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Do not eat, drink, or smoke in laboratory areas[9].

-

Immediately remove and launder any contaminated clothing before reuse.

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[6][10].

-

Keep away from heat, sparks, open flames, and other ignition sources[6].

-

Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents and acids[6].

-

Recommended storage temperature is between 2-8°C, protected from light[5].

Disposal

-

Waste material must be disposed of in accordance with national and local regulations for hazardous chemical waste. Do not allow the product to enter drains or surface water.

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[6][7]. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention[7][8]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately[7][8]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Make the victim drink water (two glasses at most). Call a physician or poison control center immediately[6][8]. |

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam. Water spray can be used to cool closed containers[7].

-

Hazards: The substance is a combustible liquid and may form explosive mixtures with air upon intense heating. Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Hazard-Precaution Relationship Visualization

The following diagram illustrates the logical flow from the intrinsic hazards of this compound to the required safety precautions and emergency responses.

Caption: Logical workflow from this compound hazards to precautions.

References

- 1. This compound | C10H13N | CID 521150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:4383-22-6 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 4383-22-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemos.de [chemos.de]

- 10. carlroth.com [carlroth.com]

Methodological & Application

The Strategic Use of N-Allylbenzylamine in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals